molecular formula C13H11ClN4O B2538147 5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866843-48-3

5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2538147
CAS RN: 866843-48-3
M. Wt: 274.71
InChI Key: REIHGLXPXDDOSN-UHFFFAOYSA-N
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Description

The compound "5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones, which are of significant interest due to their pharmacological properties. These compounds have been explored for their potential as adenosine deaminase inhibitors, with some derivatives showing potent inhibitory activity and therapeutic effects in animal models of inflammation . Additionally, pyrazolo[3,4-d]pyrimidin-4-ones have been investigated for their adenosine receptor affinity, which is relevant in the context of developing new therapeutic agents .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves a multi-step process starting from commercially available precursors. For instance, a two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been reported, leading to compounds such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as an intermediate for further functionalization . Other synthetic routes include transformations such as hydrolysis, cyclization, and treatment with substituted anilines to yield new derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be substituted at various positions to modulate the compound's biological activity. The structure of these compounds is typically confirmed using techniques such as elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions to introduce different substituents, which can significantly alter their pharmacological profile. For example, the reaction of substituted 2(4)-hydrazinopyrimidines with 3-aryl-1-phenyl-2-propen-1-ones can lead to the formation of 5-aryl-1-[pyrimidin-2(4)-yl]-3-phenyl-4,5-dihydro-1H-pyrazoles . Additionally, palladium-catalyzed C-C coupling reactions have been employed to synthesize analogues of potent antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their pharmacokinetics and pharmacodynamics. While specific data on the physical and chemical properties of "this compound" are not provided, such properties are typically assessed through experimental studies as part of the drug development process.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study demonstrated the synthesis of pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. This research indicates the potential of these compounds in treating cancer and inflammation, with specific structures showing cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, and inhibiting 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Adenosine Receptor Affinity

Pyrazolopyrimidines have been investigated for their affinity towards adenosine receptors, which are significant in various physiological processes. Research into pyrazolopyrimidine analogues of 1-methylisoguanosine revealed their potential to exhibit A1 adenosine receptor affinity, with specific modifications enhancing activity. This suggests applications in neurological disorders and conditions influenced by adenosine receptor activity (Harden et al., 1991).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives linked to pyrazolopyrimidinones have shown significant antimicrobial and anticancer activity. This highlights the dual-functional potential of these compounds, suggesting their use in treating various infections and cancers. Some derivatives exhibited higher anticancer activity compared to reference drugs, indicating their efficacy and potential therapeutic benefits (Hafez et al., 2016).

Corrosion Inhibition

Pyrazolopyrimidinones have also been studied for their corrosion inhibition properties, particularly on C-steel surfaces in acidic environments. This research suggests the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending their lifespan and maintaining their integrity in various industrial processes (Abdel Hameed et al., 2020).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . It could also be further modified as a fungicide .

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-17-12-10(6-16-17)13(19)18(8-15-12)7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIHGLXPXDDOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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